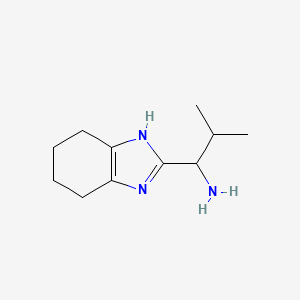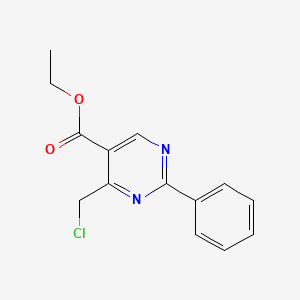
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane is an organosiloxane compound known for its unique chemical structure and properties. This compound is characterized by the presence of methacryloxy groups, hydroxypropoxy groups, and tetramethyldisiloxane units, making it a versatile material in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane typically involves the reaction of tetramethyldisiloxane with glycidyl methacrylate in the presence of a catalyst. The reaction proceeds through the opening of the epoxide ring of glycidyl methacrylate by the siloxane, forming the desired product. The reaction conditions often include:
Catalyst: Typically, a Lewis acid such as boron trifluoride etherate.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include toluene or xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient mixing, temperature control, and catalyst recovery.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane can undergo various chemical reactions, including:
Polymerization: The methacryloxy groups can participate in free radical polymerization, forming cross-linked polymer networks.
Hydrolysis: The hydroxypropoxy groups can undergo hydrolysis under acidic or basic conditions.
Substitution: The silicon atoms in the siloxane backbone can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are employed.
Substitution: Reagents like alkyl halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Silanols and other hydrolyzed products.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, contact lenses, and wound dressings.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion and flexibility.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane involves its ability to form cross-linked networks through polymerization. The methacryloxy groups undergo free radical polymerization, creating a robust polymer matrix. The hydroxypropoxy groups enhance the hydrophilicity and adhesion properties, while the siloxane backbone provides flexibility and thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-acryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-methacryloxy-2-hydroxypropyl)tetramethyldisiloxane
Uniqueness
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane is unique due to the presence of both methacryloxy and hydroxypropoxy groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring strong adhesion, flexibility, and biocompatibility.
Propiedades
Fórmula molecular |
C24H46O9Si2 |
|---|---|
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[3-[[3-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O9Si2/c1-19(2)23(27)31-17-21(25)15-29-11-9-13-34(5,6)33-35(7,8)14-10-12-30-16-22(26)18-32-24(28)20(3)4/h21-22,25-26H,1,3,9-18H2,2,4-8H3 |
Clave InChI |
IFPAGIODCZNPQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCC(COCCC[Si](C)(C)O[Si](C)(C)CCCOCC(COC(=O)C(=C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)







![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)


![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)


